molecular formula C16H20N4O2S B2603166 N-isobutyl-2-(2-(3-phenylureido)thiazol-4-yl)acetamide CAS No. 923139-19-9

N-isobutyl-2-(2-(3-phenylureido)thiazol-4-yl)acetamide

Cat. No.: B2603166
CAS No.: 923139-19-9
M. Wt: 332.42
InChI Key: YUBDTQJZYSPQPZ-UHFFFAOYSA-N
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Description

N-isobutyl-2-(2-(3-phenylureido)thiazol-4-yl)acetamide is a compound that belongs to the thiazole family, which is known for its diverse biological activities. Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their ring structure. This particular compound has shown potential in various scientific research applications due to its unique chemical structure and properties.

Biochemical Analysis

Biochemical Properties

N-isobutyl-2-(2-(3-phenylureido)thiazol-4-yl)acetamide plays a crucial role in biochemical reactions due to its ability to interact with enzymes, proteins, and other biomolecules. The thiazole ring in its structure is known to undergo electrophilic and nucleophilic substitutions, which can influence its interactions with biomolecules . This compound has been shown to interact with enzymes involved in metabolic pathways, potentially inhibiting or activating them depending on the context. For instance, it may inhibit certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent reactions.

Cellular Effects

This compound has been observed to affect various types of cells and cellular processes. It can influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, this compound may alter the expression of genes involved in cell proliferation, apoptosis, and differentiation, leading to changes in cell behavior . Additionally, it can impact cellular metabolism by affecting the activity of key metabolic enzymes, thereby altering the flux of metabolites through different pathways.

Molecular Mechanism

The molecular mechanism of action of this compound involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. This compound can bind to specific sites on enzymes, either inhibiting or activating their activity. For instance, it may act as a competitive inhibitor by binding to the active site of an enzyme, preventing the substrate from binding and thus inhibiting the enzyme’s activity . Alternatively, it may bind to allosteric sites, inducing conformational changes that either enhance or inhibit enzyme activity. Additionally, this compound can influence gene expression by interacting with transcription factors or other regulatory proteins, leading to changes in the transcription of target genes.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to its stability, degradation, and long-term effects on cellular function. This compound is generally stable under standard laboratory conditions, but it may degrade over time, especially under conditions of high temperature or exposure to light . Long-term studies have shown that prolonged exposure to this compound can lead to sustained changes in cellular function, including alterations in cell proliferation, apoptosis, and metabolism.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, this compound may exhibit beneficial effects, such as antimicrobial or anticancer activity, without causing significant toxicity . At high doses, it may induce toxic or adverse effects, including damage to vital organs, disruption of metabolic processes, and induction of oxidative stress. Threshold effects have been observed, where the compound exhibits a dose-dependent response, with higher doses leading to more pronounced effects.

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate these pathways. This compound can affect metabolic flux by modulating the activity of key enzymes, leading to changes in the levels of metabolites . For example, it may inhibit enzymes involved in glycolysis or the citric acid cycle, thereby altering the production of ATP and other metabolic intermediates. Additionally, it may interact with cofactors such as NADH or FADH2, influencing their availability and utilization in metabolic reactions.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. This compound can be transported across cell membranes by active or passive transport mechanisms, depending on its chemical properties . Once inside the cell, it may bind to specific proteins that facilitate its distribution to different cellular compartments. The localization and accumulation of this compound can influence its activity and function, with higher concentrations in certain compartments leading to more pronounced effects.

Subcellular Localization

The subcellular localization of this compound is determined by targeting signals and post-translational modifications that direct it to specific compartments or organelles. This compound may localize to the nucleus, mitochondria, or other organelles, where it can exert its effects on cellular function . For example, if it localizes to the nucleus, it may interact with transcription factors and influence gene expression. Alternatively, if it localizes to the mitochondria, it may affect mitochondrial metabolism and energy production.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-isobutyl-2-(2-(3-phenylureido)thiazol-4-yl)acetamide typically involves the reaction of isobutylamine with 2-(3-phenylureido)thiazol-4-yl acetic acid. The reaction is carried out under controlled conditions, often in the presence of a catalyst to facilitate the formation of the desired product. The reaction conditions, such as temperature, pressure, and solvent, are optimized to achieve high yield and purity of the compound.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in the laboratory. industrial processes are designed to be more efficient and cost-effective. This may include the use of continuous flow reactors, automated systems, and advanced purification techniques to ensure the consistent quality of the product.

Chemical Reactions Analysis

Types of Reactions

N-isobutyl-2-(2-(3-phenylureido)thiazol-4-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives.

    Reduction: Reduction reactions can modify the functional groups present in the compound.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at specific positions on the thiazole ring.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.

Scientific Research Applications

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules.

    Biology: It has shown potential as a bioactive molecule with antimicrobial, antifungal, and antiviral properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.

    Industry: The compound is used in the development of new materials and chemical processes.

Comparison with Similar Compounds

Similar Compounds

  • N-isobutyl-2-(2-(3-(2-methoxyphenyl)ureido)thiazol-4-yl)acetamide
  • N-isobutyl-2-(2-(3-(4-chlorophenyl)ureido)thiazol-4-yl)acetamide

Uniqueness

N-isobutyl-2-(2-(3-phenylureido)thiazol-4-yl)acetamide is unique due to its specific substitution pattern on the thiazole ring, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different levels of activity and selectivity towards various biological targets, making it a valuable compound for further research and development.

Properties

IUPAC Name

N-(2-methylpropyl)-2-[2-(phenylcarbamoylamino)-1,3-thiazol-4-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20N4O2S/c1-11(2)9-17-14(21)8-13-10-23-16(19-13)20-15(22)18-12-6-4-3-5-7-12/h3-7,10-11H,8-9H2,1-2H3,(H,17,21)(H2,18,19,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YUBDTQJZYSPQPZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CNC(=O)CC1=CSC(=N1)NC(=O)NC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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